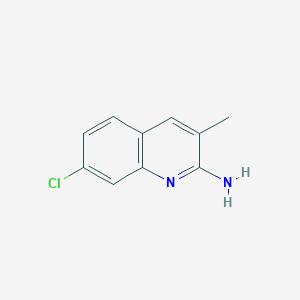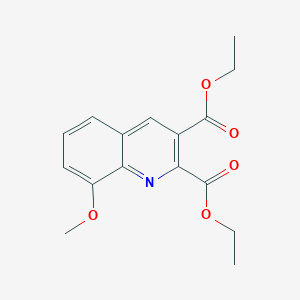
Diethyl 8-methoxyquinoline-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 8-methoxyquinoline-2,3-dicarboxylate is a chemical compound with the molecular formula C16H17NO5. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in experimental and research settings, particularly in the fields of chemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 8-methoxyquinoline-2,3-dicarboxylate typically involves the reaction of quinoline derivatives with various reagents. One common method includes the use of diethyl acetylenedicarboxylate and methoxy-substituted quinoline under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst, such as molecular iodine, in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 8-methoxyquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylate derivatives.
Reduction: Reduction reactions can yield different quinoline derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in chemical synthesis and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Diethyl 8-methoxyquinoline-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Diethyl 8-methoxyquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 6-methoxyquinoline-2,3-dicarboxylate: Similar in structure but with a different position of the methoxy group.
Diethyl 8-methylquinoline-2,3-dicarboxylate: Similar structure with a methyl group instead of a methoxy group.
Ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates: Contains a selenium atom and exhibits different chemical properties.
Uniqueness
Diethyl 8-methoxyquinoline-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H17NO5 |
|---|---|
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
diethyl 8-methoxyquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C16H17NO5/c1-4-21-15(18)11-9-10-7-6-8-12(20-3)13(10)17-14(11)16(19)22-5-2/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
JKOAGLJNDDAGPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2OC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


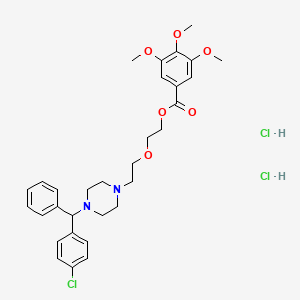
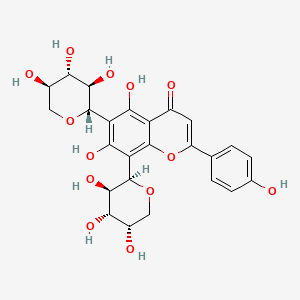
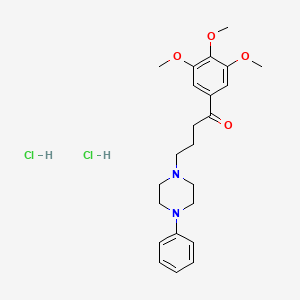

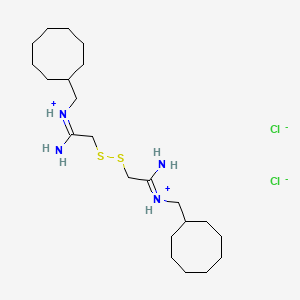
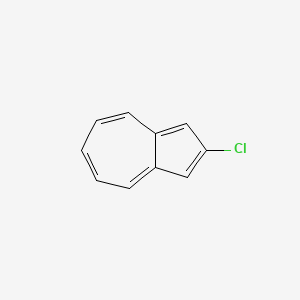


![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)
![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)
![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)
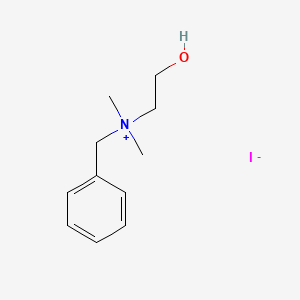
![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
